molecular formula C20H19N5O B2742220 N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide CAS No. 2034604-11-8

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide

Cat. No. B2742220
CAS RN: 2034604-11-8
M. Wt: 345.406
InChI Key: XLDRIXGRIXJGBR-UHFFFAOYSA-N
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Description

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide, also known as MI-773, is a small molecule inhibitor of the p53-MDM2 interaction. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment. In

Scientific Research Applications

Synthesis and Biological Evaluation

Several studies have been conducted on the synthesis and biological evaluation of pyrazolopyrimidine and pyrazolopyridine derivatives, highlighting the compound's utility in the development of anticancer and anti-inflammatory agents. For example, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives that showed significant cytotoxic and 5-lipoxygenase inhibition activities, indicating their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016). Similarly, Panda et al. (2011) synthesized pyrazolopyridine derivatives with demonstrated antibacterial activity against various bacterial strains, suggesting their application in developing new antibacterial agents (Panda et al., 2011).

Molecular Hybridization and Anticancer Activity

The concept of molecular hybridization, where the compound serves as a building block for developing novel indole derivatives linked to the pyrazole moiety, has been explored for anticancer applications. Hassan et al. (2021) reported the synthesis of novel indole derivatives showing significant in vitro antitumor activity, demonstrating the compound's utility in anticancer drug development (Hassan et al., 2021).

Chemical Sensing and Biological Interaction

The compound's derivatives have also been investigated for chemical sensing applications and interactions with biological molecules. Naskar et al. (2018) developed a new probe based on a pyridine–pyrazole system for the nanomolar detection of Al3+, highlighting the compound's utility in chemical sensing and potential applications in biological studies (Naskar et al., 2018).

Heterocyclic Synthesis Applications

Moreover, the compound has served as a crucial building block in the synthesis of various heterocyclic compounds, demonstrating its versatility in chemical synthesis. Higashio and Shoji (2001) discussed the role of nitrogen-containing compounds, including pyrazines and pyridines, in pharmaceuticals and agrochemicals, underscoring the importance of compounds like N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide in these applications (Higashio & Shoji, 2001).

properties

IUPAC Name

N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-14-11-18(16-6-4-8-21-13-16)24-25(14)10-9-22-20(26)19-12-15-5-2-3-7-17(15)23-19/h2-8,11-13,23H,9-10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDRIXGRIXJGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CC3=CC=CC=C3N2)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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